12-Hydroxy-8-propanoylheptadecanoic acid
Description
Properties
CAS No. |
54314-75-9 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
12-hydroxy-8-propanoylheptadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-8-14-18(21)15-11-13-17(19(22)4-2)12-9-6-7-10-16-20(23)24/h17-18,21H,3-16H2,1-2H3,(H,23,24) |
InChI Key |
FHERSMHWJQVOBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCC(=O)O)C(=O)CC)O |
Origin of Product |
United States |
Biological Roles and Physiological Significance of 12 Hydroxy 8 Propanoylheptadecanoic Acid
Immunomodulatory and Inflammatory Responses (Mechanistic Studies)
Interactions with Eicosanoid Pathways
Further research and investigation into this specific compound are required to elucidate its potential biological functions.
Modulation of Pro- and Anti-inflammatory Mediators
Currently, there is a lack of specific research data detailing the role of 12-Hydroxy-8-propanoylheptadecanoic acid in the modulation of pro- and anti-inflammatory mediators. The biological activity of many hydroxy fatty acids is closely linked to their specific structure, including the position and stereochemistry of the hydroxyl group, as well as the presence of other functional groups. Without experimental data on 12-Hydroxy-8-propanoylheptadecanoic acid, any proposed effects on inflammatory pathways would be purely speculative.
Proposed Functions in Metabolic Homeostasis
There is currently no scientific literature available that directly investigates the functions of 12-Hydroxy-8-propanoylheptadecanoic acid in metabolic homeostasis. While other hydroxy fatty acids have been shown to play roles in glucose and lipid metabolism, it is not possible to extrapolate these functions to 12-Hydroxy-8-propanoylheptadecanoic acid without specific studies.
Role in Specific Physiological Contexts
To understand the potential roles of 12-Hydroxy-8-propanoylheptadecanoic acid, insights can be drawn from the well-studied, structurally related compound 12-hydroxyeicosatetraenoic acid (12-HETE). The following subsections discuss the established roles of 12-HETE in ocular tissue and macrophage lipid dynamics, which may provide a framework for future investigation into 12-Hydroxy-8-propanoylheptadecanoic acid.
In ocular tissues, particularly the cornea, 12-HETE is a significant metabolite of arachidonic acid. nih.gov Porcine ocular tissues can synthesize both 12(S)-HETE via a lipoxygenase pathway and 12(R)-HETE through a cytochrome P450-dependent system. nih.gov The highest activity for both pathways is found in the corneal microsomes. nih.gov
The metabolism of 12-HETE in the cornea is multifaceted, involving beta-oxidation, omega-hydroxylation, and keto-reduction. nih.gov A major metabolite identified in the rabbit corneal epithelium is 8-hydroxy-4,6,10-hexadecatrienoic acid, which is a product of beta-oxidation. nih.gov
Functionally, 12-HETE has been implicated in modulating crucial physiological processes in the eye. For instance, 12(R)-HETE has been shown to inhibit Na+,K+-ATPase activity in the corneal epithelium. nih.govnih.gov This enzyme is vital for maintaining corneal hydration and transparency. Furthermore, 12-HETE is considered a pro-inflammatory lipid mediator that may contribute to the pathology of conditions like diabetic retinopathy. tandfonline.com In this context, it promotes the expression of vascular endothelial growth factor (VEGF), a key factor in pathogenic neovascularization. tandfonline.com
Below is an interactive data table summarizing the synthesis and effects of 12-HETE in ocular tissue.
| Feature | Description | Reference |
| Synthesis Pathways | 12(S)-HETE (Lipoxygenase), 12(R)-HETE (Cytochrome P450) | nih.gov |
| Primary Location of Synthesis | Corneal microsomes | nih.gov |
| Metabolic Pathways | Beta-oxidation, omega-hydroxylation, keto-reduction | nih.gov |
| Key Metabolite | 8-hydroxy-4,6,10-hexadecatrienoic acid | nih.gov |
| Physiological Effect | Inhibition of corneal Na+,K+-ATPase | nih.govnih.gov |
| Pathological Role | Pro-inflammatory, pro-angiogenic (VEGF upregulation) in diabetic retinopathy | tandfonline.com |
Macrophages play a central role in the inflammatory response, and their function is intricately linked to lipid metabolism. Studies on mouse peritoneal macrophages have revealed that these immune cells actively metabolize 12-HETE. A primary metabolic route for 12-HETE in macrophages is peroxisomal beta-oxidation. nih.gov
The lipid composition of macrophages can influence how they process 12-HETE. In cholesterol-enriched macrophages, the metabolism of 12-HETE is significantly altered. nih.gov These cells show a reduced incorporation of 12-HETE into phospholipids (B1166683) compared to control macrophages. nih.gov Instead, a larger proportion of 12-HETE is diverted into neutral lipids, including glycerides and cholesteryl esters. nih.gov Specifically, cholesteryl-12-HETE has been identified as a major neutral lipid product in these cells. nih.gov
This shift in metabolism in cholesterol-rich macrophages may be a mechanism to regulate the levels of biologically active 12-HETE in the cellular microenvironment and to maintain membrane function. nih.gov
The following interactive data table outlines the metabolism of 12-HETE in macrophages.
| Macrophage State | Primary Metabolic Pathway for 12-HETE | Incorporation of 12-HETE | Key Neutral Lipid Products | Reference |
| Control Macrophages | Peroxisomal beta-oxidation | Primarily into phospholipids (~70%) | Not specified | nih.govnih.gov |
| Cholesterol-Enriched Macrophages | Peroxisomal beta-oxidation | Reduced incorporation into phospholipids (~31%), increased into neutral lipids (~69%) | 12-HETE esterified to glycerides, Cholesteryl-12-HETE | nih.gov |
Advanced Methodologies for the Analysis and Structural Elucidation of 12 Hydroxy 8 Propanoylheptadecanoic Acid
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. For a polyfunctionalized long-chain fatty acid like 12-Hydroxy-8-propanoylheptadecanoic acid, various MS-based methods are employed to gain comprehensive structural insights.
High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of an unknown compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition and thus the molecular formula of the analyte.
For 12-Hydroxy-8-propanoylheptadecanoic acid (C₂₀H₃₈O₄), the expected exact mass can be calculated. Using an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, the measured mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) would be compared against a database of possible elemental compositions. This high degree of accuracy helps to distinguish between isobaric compounds, which have the same nominal mass but different molecular formulas.
Table 1: Predicted High-Resolution Mass Spectrometry Data for 12-Hydroxy-8-propanoylheptadecanoic Acid
| Ion Species | Predicted Exact Mass |
| [M+H]⁺ | 343.2843 |
| [M+Na]⁺ | 365.2662 |
| [M-H]⁻ | 341.2700 |
Note: These are theoretically calculated values. Actual experimental values may vary slightly.
Tandem mass spectrometry (MS/MS) is a crucial technique for deducing the structural formula of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of 12-Hydroxy-8-propanoylheptadecanoic acid would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule.
The fragmentation of this particular compound is expected to be directed by its functional groups: the carboxylic acid, the hydroxyl group, and the propanoyl (ketone) group. In negative ion mode, the deprotonated molecule [M-H]⁻ would likely undergo characteristic fragmentations such as:
Loss of water (H₂O) from the hydroxyl group.
Loss of carbon dioxide (CO₂) and water from the carboxylic acid and hydroxyl group.
Alpha-cleavage adjacent to the carbonyl group of the propanoyl substituent.
Cleavage at the C-C bond adjacent to the hydroxyl group.
Analysis of a structurally similar compound, 8-hydroxy-9-oxo-12Z-octadecenoic acid, reveals characteristic fragmentation patterns that can be extrapolated to predict the behavior of 12-Hydroxy-8-propanoylheptadecanoic acid. researchgate.net For instance, cleavage on either side of the keto and hydroxyl groups would yield diagnostic fragment ions that help to pinpoint the locations of these functionalities along the fatty acid chain.
Table 2: Predicted Key Fragment Ions in Negative Ion Mode MS/MS of 12-Hydroxy-8-propanoylheptadecanoic Acid ([M-H]⁻)
| Predicted m/z | Proposed Fragment Structure/Loss |
| 323.2584 | [M-H-H₂O]⁻ |
| 297.2791 | [M-H-CO₂]⁻ |
| 283.2267 | Cleavage between C7 and C8 |
| 227.1693 | Cleavage between C8 and C9 |
| 185.1223 | Cleavage between C11 and C12 |
| 157.1274 | Cleavage between C12 and C13 |
Note: These m/z values are predicted based on the structure and known fragmentation mechanisms of similar fatty acids.
Ion mobility spectrometry (IMS) coupled with mass spectrometry is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This method is particularly useful for differentiating between isomers that may be indistinguishable by mass spectrometry alone. For a molecule like 12-Hydroxy-8-propanoylheptadecanoic acid, several positional isomers could exist (e.g., with the hydroxyl and propanoyl groups at different positions).
In an IMS-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and will travel through the drift tube faster than more elongated isomers. This difference in drift time allows for their separation. The resulting collision cross-section (CCS) value is a characteristic physical property of the ion that can be used for identification. This technique would be invaluable in distinguishing 12-Hydroxy-8-propanoylheptadecanoic acid from other isomeric hydroxy-keto fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in 12-Hydroxy-8-propanoylheptadecanoic acid.
In the ¹H NMR spectrum , characteristic chemical shifts are expected for the protons adjacent to the functional groups:
The proton on the carbon bearing the hydroxyl group (C12) would appear as a multiplet around 3.6 ppm.
The protons on the carbons alpha to the ketone (C7 and the CH of the propanoyl group) would be shifted downfield to around 2.4-2.7 ppm.
The protons alpha to the carboxylic acid (C2) would resonate around 2.3 ppm.
The terminal methyl group of the main chain (C17) and the propanoyl group would appear as triplets around 0.9 ppm.
The remaining methylene (B1212753) protons in the aliphatic chain would form a broad multiplet between 1.2 and 1.6 ppm.
In the ¹³C NMR spectrum , the carbonyl carbons are the most downfield:
The carboxylic acid carbon (C1) would appear around 179-180 ppm.
The ketone carbon of the propanoyl group would be in the range of 210-215 ppm.
The carbon attached to the hydroxyl group (C12) would resonate around 70 ppm.
The carbons alpha to the ketone and carboxylic acid would be found between 30 and 50 ppm.
The terminal methyl carbons would be the most upfield, around 14 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in 12-Hydroxy-8-propanoylheptadecanoic Acid
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 (COOH) | ~12.0 (s, 1H) | ~179.5 |
| 2 (CH₂) | ~2.3 (t, 2H) | ~34.0 |
| 7 (CH₂) | ~2.5 (t, 2H) | ~42.0 |
| 8 (CH) | ~2.7 (m, 1H) | ~50.0 |
| Propanoyl (C=O) | - | ~212.0 |
| Propanoyl (CH₂) | ~2.6 (q, 2H) | ~36.0 |
| Propanoyl (CH₃) | ~1.0 (t, 3H) | ~8.0 |
| 12 (CHOH) | ~3.6 (m, 1H) | ~71.0 |
| 17 (CH₃) | ~0.9 (t, 3H) | ~14.0 |
| Bulk CH₂ | ~1.2-1.6 (m) | ~22-32 |
Note: Predicted chemical shifts are in ppm relative to TMS and can vary based on the solvent used. s=singlet, t=triplet, q=quartet, m=multiplet.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 12-Hydroxy-8-propanoylheptadecanoic acid, COSY would be used to trace the connectivity of the entire aliphatic chain, for example, by correlating the signal of the proton at C12 with its neighbors at C11 and C13.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbons to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~71 ppm, confirming this as the C12-H12 pair.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different substructures of the molecule. For example, it would show a correlation between the protons on C7 and the carbonyl carbon of the propanoyl group, confirming the position of this substituent at C8. Similarly, correlations between the protons on C2 and the carboxylic acid carbon (C1) would be observed.
By combining the information from these advanced mass spectrometry and NMR techniques, a complete and unambiguous structural elucidation of 12-Hydroxy-8-propanoylheptadecanoic acid can be achieved.
Chromatographic Separations
The isolation, quantification, and analysis of 12-Hydroxy-8-propanoylheptadecanoic acid from complex biological or synthetic matrices would necessitate advanced chromatographic techniques. The selection of a specific method would depend on the sample complexity, the required level of sensitivity, and the analytical objective, such as quantification or stereochemical determination.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of fatty acids due to its versatility and efficiency. For 12-Hydroxy-8-propanoylheptadecanoic acid, a reversed-phase HPLC (RP-HPLC) approach would likely be the primary choice for isolation and quantification.
Methodology:
Stationary Phase: A C18 column is the most common choice for separating fatty acids, offering excellent resolution based on hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to suppress ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient would be optimized to ensure adequate retention and sharp peaks.
Detection: UV detection at low wavelengths (around 200-210 nm) is possible for the carboxyl group, but for higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is preferred. LC-MS allows for quantification based on the mass-to-charge ratio of the molecule, significantly reducing matrix interference.
Data Table: Predicted HPLC Parameters for 12-Hydroxy-8-propanoylheptadecanoic Acid Analysis
| Parameter | Predicted Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for fatty acid separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | To ensure protonation of the carboxyl group. |
| Mobile Phase B | Acetonitrile or Methanol | For elution of the hydrophobic molecule. |
| Gradient | Optimized from low to high %B | To effectively separate from other lipids. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical for analytical scale columns. |
| Detector | Mass Spectrometer (ESI-MS) | High sensitivity and structural confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. Since fatty acids like 12-Hydroxy-8-propanoylheptadecanoic acid are not sufficiently volatile, a derivatization step is mandatory prior to analysis.
Derivatization: The primary purpose of derivatization is to increase the volatility and thermal stability of the analyte. Common derivatization strategies for fatty acids include:
Esterification: The carboxylic acid group is converted to a methyl ester (FAME - Fatty Acid Methyl Ester) or other simple esters.
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether to enhance volatility and prevent thermal degradation.
GC-MS Analysis: Following derivatization, the sample is injected into the GC-MS system. The separation occurs in the gas chromatograph based on the boiling point and polarity of the derivatives. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint for identification. The fragmentation pattern can also provide clues about the molecule's structure, such as the position of the hydroxyl group.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of chiral compounds, offering advantages such as faster analysis times and reduced solvent consumption compared to normal-phase HPLC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
For the chiral separation of 12-Hydroxy-8-propanoylheptadecanoic acid, which has at least two stereocenters (at carbons 8 and 12), SFC would be an excellent choice. The separation of enantiomers and diastereomers would be achieved on a chiral stationary phase (CSP). The low viscosity of the supercritical CO2 mobile phase allows for high flow rates without generating excessive backpressure, leading to rapid and efficient separations.
Stereochemical Assignment Techniques
Determining the absolute configuration of the stereocenters in 12-Hydroxy-8-propanoylheptadecanoic acid is crucial for understanding its biological activity and origin.
Chiral Chromatography and Derivatives
Chiral chromatography is the most direct method for separating and analyzing stereoisomers. This can be achieved using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent.
Chiral Stationary Phases (CSPs): As mentioned for SFC, HPLC can also be equipped with a CSP. These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose.
Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the molecule with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column). The choice of CDA would target the hydroxyl or carboxyl functional groups.
Spectroscopic Methods for Stereoisomer Distinction
While chromatography separates stereoisomers, spectroscopic methods are often required to determine their absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters from the hydroxyl group), can be used to elucidate the stereochemistry. By analyzing the chemical shift differences in the resulting diastereomeric complexes, the absolute configuration of the stereocenters can often be assigned.
Mass Spectrometry (MS): While conventional MS does not typically distinguish between enantiomers, tandem mass spectrometry (MS/MS) of diastereomeric derivatives can sometimes provide structural information that aids in stereochemical assignment.
Data Table: Summary of Analytical Techniques for 12-Hydroxy-8-propanoylheptadecanoic Acid
| Technique | Purpose | Derivatization Required? | Key Information Provided |
| HPLC | Isolation, Quantification | No (but can be used) | Purity, Concentration |
| GC-MS | Identification, Quantification | Yes | Molecular Weight, Structural Fragments |
| SFC | Chiral Separation | No | Separation of Enantiomers/Diastereomers |
| Chiral HPLC | Chiral Separation | No | Separation of Enantiomers/Diastereomers |
| NMR | Stereochemical Assignment | Often (with CDAs) | Absolute Configuration |
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is a powerful methodology for elucidating the metabolic fate of molecules within a biological system. nih.govdntb.gov.ua By introducing atoms with a higher atomic mass (stable isotopes) into a target molecule, researchers can track its absorption, distribution, metabolism, and excretion without perturbing the system's natural state. nih.gov For a novel compound such as 12-Hydroxy-8-propanoylheptadecanoic acid, stable isotope tracers are indispensable for mapping its metabolic pathways, identifying its downstream metabolites, and quantifying its flux through various biochemical reactions. mdpi.comnih.gov
The fundamental principle of this technique lies in the fact that isotopically labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts, the "tracees," and are therefore processed by enzymes in the same manner. nih.govnih.gov However, their difference in mass allows them to be distinguished and quantified by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Commonly used stable isotopes in metabolic studies of lipids include Carbon-13 (¹³C) and Deuterium (²H). mdpi.com
The selection of the isotopic label and the labeling strategy depends on the specific metabolic question being addressed. For instance, ¹³C-labeling is often preferred for tracing the carbon backbone of fatty acids, as it is less susceptible to loss during metabolic processes like desaturation, compared to deuterium. researchgate.netmdpi.com
Hypothetical Labeling Strategies for 12-Hydroxy-8-propanoylheptadecanoic Acid
Given the structure of 12-Hydroxy-8-propanoylheptadecanoic acid, several isotopic labeling strategies could be envisioned to trace its metabolic fate. The choice of strategy would depend on whether the goal is to trace the entire molecule or specific functional groups.
One approach would be to synthesize 12-Hydroxy-8-propanoylheptadecanoic acid with uniform ¹³C-labeling throughout its carbon skeleton. This would allow for the tracking of all metabolites that retain a significant portion of the carbon backbone. An alternative, more targeted approach would be to selectively label specific positions, such as the carboxyl group with ¹³C or the hydroxyl group with ¹⁸O. This would provide more specific information about reactions occurring at these functional groups.
For in vitro studies using cell cultures, cells could be incubated with isotopically labeled precursors that are known to be involved in fatty acid synthesis. For example, [U-¹³C]-glucose could be used to trace the de novo synthesis of 12-Hydroxy-8-propanoylheptadecanoic acid, if it is indeed synthesized endogenously. nih.gov The incorporation of ¹³C atoms from glucose into the fatty acid backbone would be indicative of its synthesis pathway. Similarly, labeled shorter-chain fatty acids could be used as precursors to investigate elongation pathways.
Analytical Detection and Data Interpretation
Mass spectrometry is the primary analytical tool for detecting and quantifying isotopically labeled metabolites. nih.gov High-resolution mass spectrometry can distinguish between the unlabeled compound and its various isotopologues (molecules that differ only in their isotopic composition). researchgate.net The mass shift observed in the mass spectrum corresponds to the number of incorporated heavy isotopes.
The following table illustrates the expected mass-to-charge ratios (m/z) for different isotopologues of 12-Hydroxy-8-propanoylheptadecanoic acid in negative ion mode electrospray ionization mass spectrometry.
| Isotopologue of 12-Hydroxy-8-propanoylheptadecanoic acid | Number of Incorporated ¹³C Atoms | Expected m/z [M-H]⁻ |
| Unlabeled | 0 | 341.2692 |
| M+1 | 1 | 342.2725 |
| M+2 | 2 | 343.2759 |
| M+3 | 3 | 344.2792 |
| Uniformly Labeled | 20 | 361.3358 |
This table is interactive and can be sorted by column.
By monitoring the abundance of these different isotopologues over time in a pulse-chase experiment, the kinetics of 12-Hydroxy-8-propanoylheptadecanoic acid metabolism can be determined. In a pulse-chase experiment, cells are first exposed to the labeled compound for a short period (the "pulse") and then transferred to a medium containing the unlabeled compound (the "chase"). The rate of disappearance of the labeled parent compound and the appearance of labeled metabolites provides quantitative data on metabolic flux.
The table below presents hypothetical data from a pulse-chase experiment designed to track the metabolism of uniformly ¹³C-labeled 12-Hydroxy-8-propanoylheptadecanoic acid.
| Time (hours) | Labeled 12-Hydroxy-8-propanoylheptadecanoic acid (%) | Labeled Metabolite A (%) | Labeled Metabolite B (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 10 | 5 |
| 4 | 60 | 25 | 15 |
| 8 | 30 | 45 | 25 |
| 12 | 10 | 55 | 35 |
| 24 | <1 | 50 | 49 |
This table is interactive and allows for the visualization of the metabolic fate of 12-Hydroxy-8-propanoylheptadecanoic acid over time.
The data in this hypothetical table suggests that 12-Hydroxy-8-propanoylheptadecanoic acid is actively metabolized, with its concentration decreasing over time, while the concentrations of two downstream metabolites increase and are subsequently metabolized themselves. Such data is crucial for constructing metabolic pathway models and understanding the physiological role of this novel fatty acid. researchgate.net
Comparative Biochemical Analysis of 12 Hydroxy 8 Propanoylheptadecanoic Acid
Structural Analogues and Their Biochemical Activities
12-hydroxy-8-propanoylheptadecanoic acid belongs to the broad class of hydroxy fatty acids (HFAs), which are characterized by the presence of at least one hydroxyl group along their alkyl chain. The biochemical activities of HFAs are diverse and depend on the position of the hydroxyl group, the length of the carbon chain, and the presence of other functional groups.
A significant group of structural analogues includes other long-chain hydroxy fatty acids. For instance, 2-hydroxy fatty acids are important constituents of sphingolipids, particularly in the brain and nervous tissue, where they play a role in membrane structure and function. gerli.com 3-hydroxy fatty acids are notable as components of the lipid A portion of lipopolysaccharides, which are major constituents of the outer membrane of Gram-negative bacteria and can act as potent endotoxins. gerli.com
Another important class of related compounds is the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). These are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. nih.gov The structure of FAHFAs involves a fatty acid esterified to a hydroxyl group of another fatty acid. The specific isomerism and chain lengths of the constituent fatty acids significantly influence their biological activity. For example, certain FAHFA isomers have been shown to improve glucose tolerance and insulin (B600854) sensitivity.
The biochemical activities of these analogues are often mediated by their incorporation into complex lipids, which can alter membrane properties, or by their action as signaling molecules. For instance, some hydroxylated fatty acids can be generated through the action of lipoxygenase enzymes on polyunsaturated fatty acids, leading to the formation of bioactive mediators involved in inflammation and immune responses. gerli.com
Table 1: Structural Analogues of Hydroxy Fatty Acids and Their Biochemical Activities
| Structural Analogue Class | General Structure | Notable Biochemical Activities |
|---|---|---|
| 2-Hydroxy Fatty Acids | R-CH(OH)-COOH | Components of cerebrosides and other glycosphingolipids in nervous tissue; contribute to membrane stability. gerli.com |
| 3-Hydroxy Fatty Acids | R-CH(OH)-CH2-COOH | Key components of Lipid A in bacterial lipopolysaccharides; can act as biomarkers for endotoxins. gerli.comavantiresearch.com |
| ω-Hydroxy Fatty Acids | HO-CH2-(CH2)n-COOH | Precursors for the synthesis of cutin and suberin in plants, forming protective biopolymers. gerli.com |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | R1-COO-R2(OH) | Exhibit anti-inflammatory and anti-diabetic effects; improve glucose uptake and insulin secretion. nih.gov |
| Lipoxygenase Products (e.g., HETEs) | Hydroxylated derivatives of polyunsaturated fatty acids | Act as signaling molecules in inflammatory pathways and immune responses. gerli.com |
Evolutionary Conservation of Metabolic Pathways
The metabolic pathways responsible for the biosynthesis of fatty acids are highly conserved across all domains of life, from bacteria to eukaryotes. nih.gov The fundamental process involves the sequential addition of two-carbon units, typically derived from acetyl-CoA, to a growing acyl chain. This iterative process is catalyzed by a set of core enzymes.
Two primary types of fatty acid synthase (FAS) systems exist. The Type II FAS is found in bacteria, plants, and algae, and consists of discrete, monofunctional enzymes. nih.gov In contrast, the Type I FAS, present in animals and fungi, is a large, multifunctional enzyme complex that carries out all the catalytic steps. nih.govlibretexts.org Despite this organizational difference, the underlying chemical reactions—condensation, reduction, dehydration, and another reduction—are fundamentally the same.
The introduction of hydroxyl groups onto a fatty acid chain can occur through several conserved enzymatic mechanisms. For example, hydroxylation can be an intermediate step in both fatty acid synthesis and degradation (β-oxidation). In the synthetic pathway, a β-ketoacyl intermediate is reduced to a β-hydroxyacyl intermediate. While this hydroxyl group is typically removed in the subsequent dehydration step to form a saturated fatty acid, variations in this pathway could potentially lead to the formation of stable hydroxy fatty acids.
The elongation of fatty acids, a process that would be necessary to produce a heptadecanoic acid backbone, is also highly conserved. This process is carried out by a set of enzymes known as elongases (ELOVL family in mammals), which are located in the endoplasmic reticulum. nih.govresearchgate.net These enzymes catalyze the initial condensation step of adding a two-carbon unit to an existing fatty acid chain. The substrate specificity of these elongases can vary, contributing to the diversity of fatty acid chain lengths found in different organisms and tissues. nih.gov
The high degree of conservation of these core fatty acid metabolic pathways suggests that the fundamental mechanisms for producing a molecule like 12-hydroxy-8-propanoylheptadecanoic acid are likely ancient and widespread, with variations arising from the evolution of enzyme specificities.
Cross-Species Differences in Metabolism and Function
While the core fatty acid metabolic pathways are conserved, significant differences exist in the regulation, products, and functions of these pathways across different species. These differences can be influenced by diet, environment, and developmental stage.
In mammals, the liver and adipose tissue are the primary sites of de novo fatty acid synthesis. The profile of fatty acids produced can vary between species and even between sexes within a species. For example, studies in rats have shown gender-specific differences in the metabolism of long-chain polyunsaturated fatty acids, with females accumulating higher levels of certain fatty acids like docosahexaenoic acid (DHA) compared to males. nih.gov The expression and substrate specificity of enzymes like the ELOVL family also differ between species, leading to variations in the types of very-long-chain fatty acids (VLCFAs) that are synthesized. nih.gov
Insects exhibit notable differences in lipid metabolism compared to mammals. They utilize lipids as a primary energy source for processes like flight and metamorphosis. researchgate.net The composition of their cuticular lipids, which include free fatty acids, is crucial for preventing desiccation and varies considerably depending on the species and environmental conditions. nih.gov Some insects engage in symbiotic relationships with microorganisms that can significantly influence their lipid metabolism, for instance by providing essential fatty acids that the insect cannot synthesize itself. visserlab.be The enzymes involved in insect lipid metabolism, such as lipases, have undergone significant diversification, likely reflecting adaptations to different diets and life histories. researchgate.net
The metabolism of hydroxylated fatty acids can also show species-specific variations. For example, certain microorganisms are capable of producing a wide array of hydroxy fatty acids through various oxidation and hydration reactions that are not as common in mammals. researchgate.netnih.gov These microbial HFAs can have diverse industrial and pharmaceutical applications.
Table 2: Comparative Aspects of Fatty Acid Metabolism
| Feature | Mammals | Insects | Microorganisms (Bacteria/Fungi) |
|---|---|---|---|
| Primary Site of Synthesis | Liver, adipose tissue | Fat body | Cytosol |
| Fatty Acid Synthase (FAS) | Type I (multifunctional complex) nih.govlibretexts.org | Type I (multifunctional complex) | Type II (discrete enzymes) nih.gov |
| Key Functions of Lipids | Energy storage, membrane structure, signaling | Energy for flight and metamorphosis, cuticular waterproofing, pheromones researchgate.netnih.gov | Membrane structure, energy storage, secondary metabolites |
| Hydroxy Fatty Acid Production | Primarily as metabolic intermediates and signaling molecules (e.g., eicosanoids) gerli.com | Components of cuticular lipids and signaling molecules nih.gov | Diverse production through various hydroxylation and oxidation pathways researchgate.netnih.gov |
| Influence of Symbionts | Gut microbiota can influence host lipid metabolism | Symbionts can provide essential fatty acids and modulate host lipid profiles visserlab.be | N/A |
Future Research Directions and Unexplored Avenues for 12 Hydroxy 8 Propanoylheptadecanoic Acid Research
Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways
A primary and fundamental area of future research will be the identification and characterization of the enzymes and genetic machinery responsible for the synthesis of 12-Hydroxy-8-propanoylheptadecanoic acid. This will involve a multi-pronged approach, starting with the search for homologous enzymes to known fatty acid modifying enzymes, such as hydroxylases and acyltransferases. Techniques like genome mining and comparative genomics could reveal potential candidate genes in organisms that may produce this compound.
Subsequent research should focus on heterologous expression of these candidate genes in well-characterized microbial hosts to verify their enzymatic activity and ability to produce 12-Hydroxy-8-propanoylheptadecanoic acid. Detailed biochemical assays will be crucial to determine the substrate specificity, catalytic mechanism, and kinetic parameters of the identified enzymes. Understanding the genetic regulation of these biosynthetic genes, including the identification of promoters, transcription factors, and operon structures, will provide a complete picture of how the production of this compound is controlled at the genetic level.
Detailed Mapping of Signal Transduction Cascades
Once the biosynthesis of 12-Hydroxy-8-propanoylheptadecanoic acid is understood, a critical next step will be to investigate its biological activity and the signal transduction pathways it may modulate. Initial studies could involve treating various cell lines with the purified compound and observing for phenotypic changes, such as alterations in cell proliferation, differentiation, or inflammatory responses.
Future investigations should aim to identify the specific cellular receptors or targets with which 12-Hydroxy-8-propanoylheptadecanoic acid interacts. This could be achieved through techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking studies. Once a receptor is identified, downstream signaling events, including the activation of protein kinases, changes in second messenger concentrations (e.g., cAMP, Ca2+), and the subsequent activation or repression of transcription factors, will need to be meticulously mapped. This will provide a comprehensive understanding of how the signal from 12-Hydroxy-8-propanoylheptadecanoic acid is transmitted within the cell to elicit a biological response.
Investigation of Epigenetic and Transcriptomic Regulation
The influence of 12-Hydroxy-8-propanoylheptadecanoic acid on gene expression at the epigenetic and transcriptomic levels is another vital area for future exploration. High-throughput transcriptomic analyses, such as RNA-sequencing, will be essential to identify genes that are differentially expressed in response to the compound. This will provide insights into the cellular processes that are potentially regulated by 12-Hydroxy-8-propanoylheptadecanoic acid.
Furthermore, it will be important to investigate whether this compound can induce epigenetic modifications, such as DNA methylation or histone modifications. Techniques like bisulfite sequencing and chromatin immunoprecipitation sequencing (ChIP-seq) can be employed to assess changes in the epigenetic landscape of cells treated with 12-Hydroxy-8-propanoylheptadecanoic acid. Understanding these regulatory mechanisms will reveal how this fatty acid may exert long-term effects on cellular function and phenotype.
Development of Advanced Analytical Platforms for In Situ Analysis
To fully comprehend the physiological and pathological roles of 12-Hydroxy-8-propanoylheptadecanoic acid, the development of sensitive and specific analytical methods for its detection and quantification in biological samples is paramount. This will require the synthesis of stable isotope-labeled internal standards for accurate quantification by mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Future advancements should focus on developing methods for in situ analysis, allowing for the visualization of the spatial distribution of 12-Hydroxy-8-propanoylheptadecanoic acid within tissues and single cells. Techniques like mass spectrometry imaging could provide invaluable information about the localization of the compound in specific cellular compartments or its accumulation in particular tissues, offering clues to its sites of action and biological functions.
Integration with Systems Biology and Lipidomics Approaches
A holistic understanding of the role of 12-Hydroxy-8-propanoylheptadecanoic acid will ultimately require its integration into the broader context of cellular and organismal metabolism. Systems biology approaches, which involve the computational modeling of complex biological networks, will be instrumental in predicting the functional consequences of altering the levels of this compound.
Lipidomics, the large-scale study of lipids, will be crucial for placing 12-Hydroxy-8-propanoylheptadecanoic acid within the intricate network of lipid metabolism. By simultaneously profiling a wide range of lipid species, researchers can identify correlations between the levels of 12-Hydroxy-8-propanoylheptadecanoic acid and other lipids, potentially revealing novel metabolic pathways and regulatory interactions. This integrated approach will be essential for constructing a comprehensive picture of the biological significance of this largely uncharacterized molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
